molecular formula C9H16ClNO2 B2634364 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride CAS No. 2172079-20-6

1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride

Cat. No.: B2634364
CAS No.: 2172079-20-6
M. Wt: 205.68
InChI Key: HYULQUUPYZQFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride is a spirocyclic compound featuring a unique oxa-aza fused bicyclic structure. Its core consists of a six-membered oxygen-containing ring (oxane) and a six-membered nitrogen-containing ring (azaspiro), forming a rigid, three-dimensional scaffold.

The compound gained prominence as part of a drug discovery campaign inspired by Eli Lilly’s LY2881835, a phase I clinical candidate for diabetes. Researchers synthesized derivatives by decorating the spirocyclic periphery with polar or lipophilic groups, significantly altering biological activity . For example, lipophilic substitutions (e.g., benzyl) improved FFA1 agonist potency to nanomolar levels, comparable to TAK-875 (EC50 = 0.014 μM), while unsubstituted derivatives (R = H) were inactive .

Properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecan-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8-1-6-12-9(7-8)2-4-10-5-3-9;/h10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYULQUUPYZQFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)CC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst in an olefin metathesis reaction, although this method can be complex and expensive . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs.

Chemical Reactions Analysis

1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride has a wide range of applications in scientific research:

Medicinal Chemistry

The compound has shown promising activity as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the bacterium's survival. This makes it a potential candidate for developing new antituberculosis drugs. The inhibition of MmpL3 disrupts lipid transport and cell wall synthesis, leading to bacterial death .

Biological Studies

Due to its unique structural features, spirocyclic compounds like 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride are used to study various biological pathways and molecular targets. They provide insights into cellular mechanisms and interactions at the molecular level.

Chemical Synthesis

This compound serves as a valuable intermediate in synthesizing other spirocyclic derivatives with potential therapeutic applications. Its ability to undergo substitution and cyclization reactions makes it a versatile building block in organic synthesis .

Antimicrobial Properties

Research indicates that derivatives of 1-Oxa-9-azaspiro[5.5]undecan exhibit varying degrees of antimicrobial activity against different bacterial strains:

Compound DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-Oxa-9-azaspiro[5.5]undecaneMycobacterium tuberculosis (H37Rv)< 1 µM
N-Cyclopropyl-N-(1-Oxa-9-azaspiro[5.5]undecane)Pseudomonas aeruginosa2 µM
N-Benzyl-N-cyclopropyl-1-Oxa-9-azaspiro[5.5]undecaneStaphylococcus aureus> 20 µM

The compound demonstrates significant activity against antibiotic-sensitive strains of M. tuberculosis, with some derivatives showing efficacy against multidrug-resistant strains, outperforming traditional antituberculosis drugs.

Case Studies

A notable study synthesized various derivatives of 1-Oxa-9-azaspiro[5.5]undecan and evaluated their antituberculosis activity through molecular docking studies and biological assays. The results indicated that modifications to the peripheral structure could enhance activity against resistant strains, with some compounds exhibiting MIC values lower than commonly used antibiotics like ciprofloxacin .

Additional Biological Activities

Beyond its antibacterial properties, research has explored the potential of 1-Oxa-9-azaspiro[5.5]undecan as an agonist for free fatty acid receptor 1 (FFA1), which is implicated in metabolic regulation and could have implications for diabetes treatment. Compounds derived from this scaffold have shown promising results in activating FFA1, indicating a dual role in both antimicrobial and metabolic pathways .

Mechanism of Action

The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the bacterium’s inability to maintain its cell wall integrity, ultimately resulting in cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The spirocyclic core distinguishes 1-oxa-9-azaspiro[5.5]undecan-4-one hydrochloride from other bicyclic compounds. Key analogs and their properties are summarized below:

Compound Name Key Substituents Melting Point (°C) Yield (%) Key Applications Reference
1-Oxa-9-azaspiro[5.5]undecan-4-one HCl Unsubstituted (R = H) 171–173 76 Inactive in FFA1 assays
4-Pyrrolidin-1-yl derivative (2e) Pyrrolidine >250 57 FFA1 agonist
4-Morpholin-4-yl derivative (2f) Morpholine >250 57 FFA1 agonist
4-Benzyl derivative (4l) Benzyl N/A 33 FFA1 agonist (nanomolar)
Ciprofloxacin-spirocyclic hybrid (2d) Ethyl-oxadiazole 140–142 N/A Antibacterial
MmpL3 inhibitor (Compound 15) Lipophilic periphery N/A N/A Antituberculosis

Key Observations :

  • Substitution Drives Activity : Lipophilic (benzyl) or polar (pyrrolidine, morpholine) groups enhance receptor binding. The unsubstituted core is inactive .
  • Thermal Stability : Derivatives with rigid polar groups (e.g., morpholine) exhibit high melting points (>250°C), suggesting strong crystalline packing .

Pharmacological Activity

FFA1 Agonists :

Derivatives like 4l (EC50 = 0.019 μM) and 4s (EC50 = 0.026 μM) demonstrate potent FFA1 activation, surpassing earlier analogs. Docking studies reveal that benzyl substitutions occupy hydrophobic pockets in the FFA1 binding site, stabilizing agonist-receptor interactions .

Antibacterial Agents :

Spirocyclic ciprofloxacin hybrids (e.g., 2d) show selective activity against Acinetobacter baumannii and Bacillus cereus (MIC ≤ 1 μg/mL), though their spectrum is narrower than ciprofloxacin itself .

Antituberculosis Agents :

The spirocyclic core inhibits Mycobacterium tuberculosis by targeting MmpL3, a transporter involved in mycolic acid biosynthesis. Compound 15 (MIC = 0.5 μM) demonstrated cidal activity but had suboptimal microsomal stability, prompting further optimization .

Comparison with Other Spirocycles

Analogous spirocyclic structures include:

  • 1,8-Diazaspiro[4.5]deca-3-ene : Smaller ring system with dual nitrogen atoms, altering polarity and receptor selectivity .

Biological Activity

1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities against various pathogens, including Mycobacterium tuberculosis. This article synthesizes current research findings, mechanisms of action, and biological activities associated with this compound.

Chemical Structure and Properties

1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride features a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. This structural complexity contributes to its diverse biological activities, making it a valuable candidate for further pharmacological studies.

Antimycobacterial Activity

Research indicates that 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride exhibits potent activity against Mycobacterium tuberculosis, particularly through its role as an inhibitor of the MmpL3 protein. This protein is crucial for the bacterium's cell wall biosynthesis, and its inhibition leads to bacterial cell death. Studies have shown that derivatives of this compound can outperform standard antituberculosis drugs against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis .

Table 1: Antimycobacterial Activity Data

Compound NameMIC (μM)Activity Level
1-Oxa-9-azaspiro[5.5]undecan-4-one< 5Highly Potent
Comparator Drug (e.g., Rifampicin)10Standard

The mechanism by which 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride exerts its antimycobacterial effects primarily involves the inhibition of MmpL3, disrupting the transport processes essential for cell wall integrity . This disruption leads to the accumulation of toxic intermediates within the bacterial cell, ultimately resulting in cell lysis.

Anticancer Properties

In addition to its antimycobacterial properties, preliminary studies suggest that this compound may also possess anticancer activity. Its ability to interact with various cellular pathways involved in tumor growth and proliferation is under investigation .

Neurotransmitter Interaction

Initial data indicate that 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride may interact with neurotransmitter systems, specifically GABAergic and dopaminergic pathways. These interactions could have implications for neurological disorders, although further pharmacological profiling is necessary to elucidate these effects .

Case Study 1: Efficacy Against Multidrug-resistant Tuberculosis

A study conducted on several analogs of 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride demonstrated significant efficacy against multidrug-resistant strains of M. tuberculosis in vitro. The lead compound showed an MIC value significantly lower than conventional treatments, highlighting its potential as a novel therapeutic agent .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment on Vero cells (African Green Monkey kidney epithelial cells), derivatives of 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride exhibited selective toxicity profiles, indicating a favorable therapeutic index for further development .

Q & A

Q. What are the recommended synthetic routes for 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride?

The compound can be synthesized via a three-step process:

  • Step 1 : React precursor 56 with Grubbs catalyst and tert-butyl peroxide in dichloromethane to yield intermediate 57.
  • Step 2 : Hydrogenate intermediate 57 using palladium-carbon catalyst in methanol to obtain the free amine.
  • Step 3 : Treat the free amine with hydrochloric acid in dichloromethane to form the hydrochloride salt. Structural confirmation is achieved via 1H^1H NMR to resolve chemical shifts and peak intensities .

Q. How is the structural integrity of the compound validated experimentally?

Nuclear Magnetic Resonance (1H^1H NMR) spectroscopy is the primary method. Key spectral features include distinct shifts for spirocyclic protons and the absence of olefinic signals post-hydrogenation. For example, the disappearance of double-bond peaks in intermediate 57 confirms successful hydrogenation . Purity (≥95%) is typically assessed via HPLC or elemental analysis .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols.
  • Spill Management : Absorb spills with inert material and avoid drainage contamination.
  • Storage : Keep in a dry, dark environment at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the hydrogenation step to improve yield and reduce byproducts?

  • Catalyst Loading : Adjust Pd/C catalyst concentration (e.g., 5–10 wt%) to balance reaction rate and cost.
  • Pressure Control : Use hydrogen gas at 1–3 atm to minimize over-reduction.
  • Solvent Screening : Test polar aprotic solvents (e.g., THF) alongside methanol to enhance solubility of intermediates. Monitor reaction progress via TLC or GC-MS to identify optimal termination points .

Q. What mechanistic role does the Grubbs catalyst play in the synthesis?

The Grubbs catalyst (a ruthenium carbene complex) facilitates olefin metathesis in Step 1, enabling ring-closing to form the spirocyclic framework. Key considerations:

  • Substrate Compatibility : Ensure olefin geometry (cis/trans) aligns with catalyst selectivity.
  • Temperature : Reactions are typically conducted at 40–50°C to balance catalytic activity and stability. Post-reaction, catalyst residues are removed via silica gel chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.